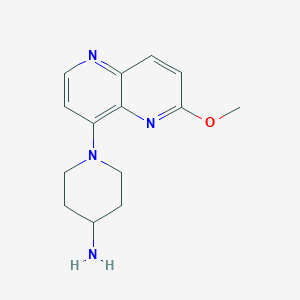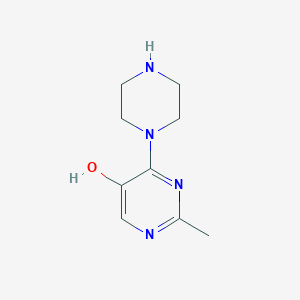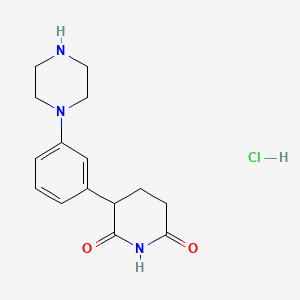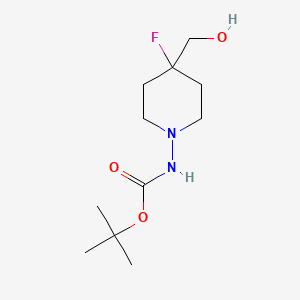
5-Bromo-7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by the introduction of the carboxaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- 7-chloro-2,3-dihydrobenzo[b]furan-4-carbaldehyde
- 5-bromo-7-chloro-2,3-dihydrobenzo[b]furan
Uniqueness
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific combination of bromine, chlorine, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6BrClO2 |
|---|---|
Peso molecular |
261.50 g/mol |
Nombre IUPAC |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3-4H,1-2H2 |
Clave InChI |
KMCKVMSDSZDGRB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C(=C(C=C2Cl)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)






![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)





